![molecular formula C18H12N4O2S B4287966 N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide](/img/structure/B4287966.png)
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide
Übersicht
Beschreibung
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide exerts its anti-angiogenic effects through multiple mechanisms. It inhibits the activation of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and angiogenesis. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate angiogenesis. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has also been shown to induce apoptosis, or programmed cell death, in endothelial cells.
Biochemical and Physiological Effects:
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been shown to have anti-tumor effects in various animal models and clinical trials. It has been demonstrated to inhibit the growth of a wide range of tumors, including breast, prostate, lung, and colon cancers. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is its specificity for angiogenesis, which reduces the risk of toxicity and side effects compared to non-selective anti-cancer agents. However, N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has limited solubility in water and requires the use of organic solvents for administration, which may affect its pharmacokinetics and toxicity. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide also has poor oral bioavailability and requires parenteral administration, which may limit its clinical utility.
Zukünftige Richtungen
Future research directions for N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of biomarkers for patient selection and monitoring. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide may also have potential applications in other diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. Anti-angiogenic agents are drugs that inhibit the formation of new blood vessels, an essential process for tumor growth and metastasis. N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been shown to inhibit the proliferation and migration of endothelial cells, the cells that line blood vessels, and suppress the production of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Eigenschaften
IUPAC Name |
N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-17(13-3-1-9-19-11-13)20-14-7-5-12(6-8-14)16-21-18(24-22-16)15-4-2-10-25-15/h1-11H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVTBHSSAEYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.